(R)-3-Amino-2-(hydroxymethyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-2-(hydroxymethyl)propanoic acid is an organic compound with the molecular formula C4H9NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(hydroxymethyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as an oxazolidinone, using a reducing agent like lithium aluminum hydride. The reaction is carried out under controlled conditions to maintain the integrity of the chiral center.
Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-2-(hydroxymethyl)propanoic acid may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature. The process typically involves the fermentation of a suitable substrate, followed by purification steps to isolate the desired product.
Types of Reactions:
Oxidation: ®-3-Amino-2-(hydroxymethyl)propanoic acid can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
®-3-Amino-2-(hydroxymethyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: The compound is used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism by which ®-3-Amino-2-(hydroxymethyl)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, its structural similarity to neurotransmitters allows it to bind to neurotransmitter receptors, affecting signal transmission in the nervous system.
Comparison with Similar Compounds
(S)-3-Amino-2-(hydroxymethyl)propanoic acid: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
3-Amino-2-fluoropropanoic acid:
L-Homoserine: A structurally related compound with different functional groups and biological roles.
Uniqueness: ®-3-Amino-2-(hydroxymethyl)propanoic acid is unique due to its specific stereochemistry, which imparts distinct biological activities and reactivity compared to its enantiomer and other analogs. Its ability to interact with specific molecular targets makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(2R)-2-(aminomethyl)-3-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNJPIGFDWGTP-GSVOUGTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677387 |
Source
|
Record name | (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217700-75-8 |
Source
|
Record name | (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.